molecular formula C21H27Cl2N3O5S B2909750 2-(4-chlorophenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1189725-43-6

2-(4-chlorophenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2909750
CAS No.: 1189725-43-6
M. Wt: 504.42
InChI Key: GWIAVHPGYJQNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide-containing acetamide derivative featuring a 4-chlorophenoxy group, an ethyl-linked piperazine ring sulfonylated by a 4-methoxyphenyl group, and a hydrochloride counterion.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O5S.ClH/c1-29-18-6-8-20(9-7-18)31(27,28)25-14-12-24(13-15-25)11-10-23-21(26)16-30-19-4-2-17(22)3-5-19;/h2-9H,10-16H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIAVHPGYJQNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Acetamide Derivatives

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Structural Differences: Lacks the piperazine and phenoxy groups. Features a nitro group and methylsulfonyl substituent. Functional Implications: Serves as an intermediate in heterocyclic synthesis (e.g., piperazinediones, thiadiazoles). The nitro group may confer oxidative reactivity, while the methylsulfonyl group could influence metabolic stability compared to the target’s sulfonylated piperazine .
  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Differences: Pyrazole ring replaces piperazine; includes cyano and chloro substituents. Functional Implications: The pyrazole’s aromaticity and cyano group may enhance π-π stacking or hydrogen bonding in target interactions, differing from the target’s flexible piperazine linker .

Piperazine-Containing Analogues

  • N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide (): Structural Differences: 4-Methylpiperazine (non-sulfonylated) and 3-methylphenoxy group. The 3-methylphenoxy group may reduce steric hindrance compared to the target’s 4-chlorophenoxy group .
  • 2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-(4-((2,4-dichlorobenzyl)sulfanyl)phenyl)acetamide () :

    • Structural Differences : Dichlorobenzylsulfanyl and 3-chlorophenyl substituents.
    • Functional Implications : The sulfanyl group and dichlorobenzyl moiety may enhance lipophilicity and receptor affinity, contrasting with the target’s methoxy group, which offers electron-donating effects .
  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () :

    • Structural Differences : Tosyl (methylphenylsulfonyl) group and 4-fluorophenyl acetamide.
    • Functional Implications : Fluorine’s electronegativity may improve metabolic stability, while the tosyl group mirrors the target’s sulfonamide but lacks the methoxy substituent’s polarity .

Bioactive Heterocyclic Derivatives

  • 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (): Structural Differences: Thiazolidinone ring replaces piperazine. Functional Implications: Thiazolidinones are associated with antimicrobial activity, suggesting the target may share similar applications if bioactive .
  • N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide (): Structural Differences: Azetidinone (β-lactam) core and phenylpiperazine. Functional Implications: The β-lactam ring may confer antibiotic properties, differing from the target’s non-cyclic acetamide backbone .

Physicochemical and Pharmacokinetic Comparisons

Compound Key Substituents LogP* (Predicted) Solubility Potential Applications
Target Compound 4-Chlorophenoxy, sulfonylated piperazine ~3.5 High (HCl salt) CNS, antimicrobial (hypothetical)
N-(4-Chloro-2-nitrophenyl)-... () Nitro, methylsulfonyl ~2.8 Moderate (neutral form) Synthetic intermediate
Pyrazole, cyano ~3.1 Low Antimicrobial, kinase inhibition
Tosyl, fluorophenyl ~2.9 Moderate Receptor modulation

*LogP values estimated via fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.